molecular formula C16H17N3O3 B5361160 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE

2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5361160
M. Wt: 299.32 g/mol
InChI Key: JDADSYVZVJWOMS-UHFFFAOYSA-N
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Description

2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and specific biological activities .

Properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-7-8-14(22-2)13(9-10)19-16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDADSYVZVJWOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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